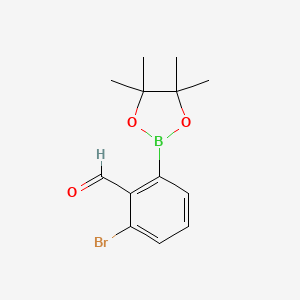
4-Chloro-2,4'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2,4’-bipyridine is an organic compound belonging to the bipyridine family, characterized by the presence of two pyridine rings connected by a single bond. The compound’s molecular formula is C10H7ClN2, and it has a molecular weight of 190.63 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,4’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of 4-chloropyridine with a boronic acid derivative in the presence of a palladium catalyst . Another method is the Stille coupling, which uses organotin compounds as reagents . These reactions are usually carried out under inert conditions to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of 4-Chloro-2,4’-bipyridine often involves large-scale coupling reactions using robust and scalable methods. For instance, the use of Fe3O4@SiO2 magnetic nanoparticles as a catalyst has been reported to improve yields and reduce costs in the bulk synthesis of related compounds . This method involves the reaction of ethyl-2-pinacolate and acetone in the presence of sodium hydride, followed by cyclization and aromatization steps .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-2,4’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, and Negishi couplings to form more complex bipyridine derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Organotin Compounds: Used in Stille coupling reactions.
Boronic Acids: Used in Suzuki coupling reactions.
Major Products:
Functionalized Bipyridines: Resulting from coupling reactions.
Substituted Pyridines: Resulting from substitution reactions.
Applications De Recherche Scientifique
4-Chloro-2,4’-bipyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Chloro-2,4’-bipyridine largely depends on its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity . The compound’s chlorine atom can also participate in halogen bonding, influencing its interactions with other molecules .
Comparaison Avec Des Composés Similaires
4-Chloro-2,4’-bipyridine can be compared with other bipyridine derivatives such as:
4,4’-Bipyridine: Known for its use in coordination chemistry and material science.
2,2’-Bipyridine: Widely used as a ligand in metal complexes due to its strong binding affinity.
3,3’-Bipyridine: Less commonly used but still significant in certain specialized applications.
Uniqueness: 4-Chloro-2,4’-bipyridine is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for further functionalization. This makes it a versatile building block in organic synthesis and coordination chemistry .
Propriétés
Formule moléculaire |
C10H7ClN2 |
|---|---|
Poids moléculaire |
190.63 g/mol |
Nom IUPAC |
4-chloro-2-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H7ClN2/c11-9-3-6-13-10(7-9)8-1-4-12-5-2-8/h1-7H |
Clé InChI |
KEJMRFQAMHFLOG-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=NC=CC(=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13152407.png)



![N-[2-(6-Amino-4-methylpyridin-2-yl)ethyl]-4-cyanobenzamide](/img/structure/B13152416.png)







